Piperidine-3-sulfonic Acid
Description
Piperidine-3-sulfonic acid (PSA, CAS 498-95-3) is a cyclic sulfonic acid derivative with a six-membered piperidine ring substituted with a sulfonic acid group at the 3-position. It is structurally related to taurine (2-aminoethanesulfonic acid) and other sulfonic acid analogues, sharing functional similarities in modulating neurotransmitter systems, particularly the GABAergic pathway .
PSA has been studied extensively for its interactions with GABA receptors and enzymes. It inhibits GABA transaminase (IC₅₀ = 103.0 mM) and binds to GABAA receptors (Ki = 166.3 μM), though with lower affinity compared to other taurine derivatives . Additionally, PSA modulates ATP-dependent calcium ion uptake in retinal membranes, acting as a partial agonist in synergy with taurine . Its cyclic structure confers metabolic stability, distinguishing it from linear sulfonic acid compounds .
Properties
IUPAC Name |
piperidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)5-2-1-3-6-4-5/h5-6H,1-4H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRHBIGQXOSCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330408 | |
| Record name | Piperidine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51036-12-5 | |
| Record name | Piperidine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperidine-3-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of piperidine-3-sulfonic acid typically involves the sulfonation of piperidine. One common method is the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by the substitution of the chlorine atom with a sulfonic acid group . This process can be carried out using various catalysts and reagents, such as Raney nickel in an alkaline solution .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale sulfonation reactions using sulfur trioxide or chlorosulfonic acid. These methods are designed to maximize yield and purity while minimizing the production of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: Piperidine-3-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives are crucial in drug design and development. Piperidine-3-sulfonic acid serves as an important building block in synthesizing various pharmaceutical compounds. Its unique structural properties allow it to participate in numerous chemical reactions, leading to the formation of biologically active molecules.
Case Study: Synthesis of Piperidine Derivatives
Recent studies have demonstrated the synthesis of piperidine derivatives through innovative methodologies that utilize this compound as a precursor. For instance, researchers have successfully employed this compound in the synthesis of donepezil, a medication used for Alzheimer's disease treatment, showcasing its importance in medicinal chemistry .
Organic Synthesis
This compound is utilized as a reagent in various organic synthesis processes. Its sulfonic acid group enhances the reactivity of piperidine derivatives, making them suitable for further transformations.
Reactivity and Transformations
The sulfonic acid group can act as a leaving group or participate in electrophilic substitution reactions. This property is exploited in synthesizing complex organic molecules, including polymers and dyes. For example, the compound has been used to produce water-soluble reactive dyes, which are essential in textile applications .
Electroplating Industry
One of the notable applications of this compound is in the electroplating industry. It improves the precipitation behavior of electropolishing baths, enhancing the quality and efficiency of metal coatings.
Chemical Intermediates
This compound serves as an intermediate in synthesizing other chemical compounds. Its ability to undergo sulfonation reactions makes it valuable for producing sulfonamides and other related compounds.
Production Processes
Various patents describe methods for synthesizing this compound from readily available precursors, emphasizing its role as an intermediate in producing more complex molecules . These processes often aim to minimize by-products and enhance yields, reflecting ongoing efforts to optimize chemical manufacturing practices.
Research Insights
Recent literature highlights ongoing research into the applications of this compound across different fields:
- Biological Activity : Studies have explored the biological activity of piperidine derivatives, indicating potential therapeutic effects beyond traditional applications .
- Synthesis Techniques : Innovative synthesis techniques involving this compound continue to emerge, enhancing its utility in creating diverse chemical entities .
Summary Table: Applications of this compound
| Application Area | Description |
|---|---|
| Pharmaceutical | Building block for drug synthesis; used in medications like donepezil |
| Organic Synthesis | Reagent for various transformations; used in producing polymers and dyes |
| Electroplating | Enhances quality and efficiency of metal coatings |
| Chemical Intermediates | Intermediate for synthesizing sulfonamides and other compounds |
| Research Insights | Ongoing studies on biological activity and innovative synthesis techniques |
Mechanism of Action
The mechanism of action of piperidine-3-sulfonic acid involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s sulfonic acid group plays a crucial role in these interactions by forming strong ionic bonds with target molecules .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Pharmacological Activity
GABAA Receptor Binding Affinity
The following table compares PSA with key analogues in inhibiting [³H]muscimol binding to GABAA receptors:
| Compound | Ki (μM) | Reference |
|---|---|---|
| 3-Aminopropanesulfonic acid (OMO) | 0.013 | |
| β-Alanine | 7.9 | |
| Pyridine-3-sulfonic acid (PYR) | 24.6 | |
| Taurine (TAU) | 118.1 | |
| Piperidine-3-sulfonic acid (PSA) | 166.3 |
Key Findings :
- OMO exhibits the highest GABAA affinity (Ki = 0.013 μM), likely due to its structural mimicry of GABA.
- PSA has the lowest affinity among the listed compounds, suggesting its cyclic structure may hinder receptor interactions .
GABAB Receptor Binding
This highlights PSA’s specificity for GABAA over GABAB receptors.
Enzyme Modulation
- GABA Transaminase Inhibition: PSA inhibits GABA transaminase (IC₅₀ = 103.0 mM), but this is less potent than 2-(guanidino)ethanesulfonic acid (GES), which blocks taurine uptake (IC₅₀ = 3.72 mM) .
- Calcium Ion Uptake: In rat retinal membranes, PSA acts as a partial agonist, enhancing ATP-dependent calcium uptake synergistically with taurine. In contrast, (+/-)-3-aminotetrahydrothiophene-1,1-dioxide (ATS) is a full agonist .
Structural and Functional Comparisons
Linear vs. Cyclic Sulfonic Acids
Structural Insights :
- Aromatic analogues like PYR show intermediate activity, suggesting steric and electronic factors modulate affinity .
Biological Activity
Piperidine-3-sulfonic acid (PSA) is a sulfonic acid derivative of piperidine, a six-membered nitrogen-containing heterocycle known for its diverse biological activities. This compound has garnered attention in drug discovery due to its potential pharmacological properties, particularly as a modulator of neurotransmitter systems and in antimicrobial applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a sulfonic acid group at the 3-position. The presence of the sulfonic acid moiety enhances its solubility in water and may influence its interaction with biological targets.
1. Neuropharmacological Effects
Piperidine derivatives, including PSA, have been investigated for their effects on the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. Research indicates that certain piperidine derivatives exhibit NMDA receptor antagonism, potentially providing therapeutic avenues for conditions like Alzheimer's disease and other neurodegenerative disorders.
- Case Study : A study evaluated various piperidine derivatives for their binding affinity to NMDA receptors. The results showed that while some derivatives had modest inhibitory concentrations (IC50 values), PSA was noted for its distinct binding geometry compared to other antagonists, suggesting unique pharmacological profiles .
2. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Research Findings : In a comparative study, PSA exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, highlighting its potential as a lead compound in antibiotic development .
3. Antioxidant Properties
Antioxidant activity is another notable characteristic of piperidine derivatives. Studies have shown that compounds containing the piperidine scaffold can scavenge free radicals, thereby reducing oxidative stress.
- Experimental Data : A series of piperidine derivatives were evaluated using DPPH and ABTS assays, revealing that those with electron-donating groups exhibited enhanced antioxidant activity. PSA was among the compounds tested, showing promising results in mitigating oxidative damage .
Data Tables
Q & A
What unanswered questions warrant further investigation into PSA’s therapeutic potential?
- Mechanistic Gaps : Explore PSA’s role in modulating GABAergic plasticity via long-term potentiation (LTP) studies in hippocampal slices .
- Translational Studies : Investigate PSA’s efficacy in disease models (e.g., epilepsy, anxiety) with dose-response and toxicity profiling to define therapeutic windows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
